molecular formula C11H15ClN2 B596462 (R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride CAS No. 1213584-51-0

(R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride

Cat. No.: B596462
CAS No.: 1213584-51-0
M. Wt: 210.705
InChI Key: WSTNIOVURPLNPF-RFVHGSKJSA-N
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Description

®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride typically involves the reaction of 4-bromobenzonitrile with ®-1-amino-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
  • (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride

Uniqueness

®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-[(1R)-1-amino-2-methylpropyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-9(7-12)4-6-10;/h3-6,8,11H,13H2,1-2H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTNIOVURPLNPF-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704251
Record name 4-[(1R)-1-Amino-2-methylpropyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213584-51-0
Record name 4-[(1R)-1-Amino-2-methylpropyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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